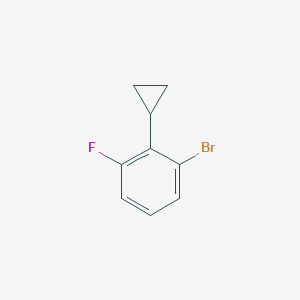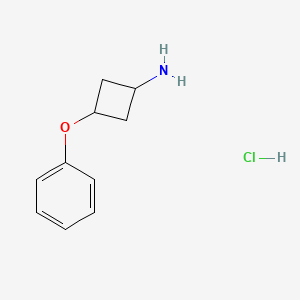
3-Phenoxycyclobutanamine hydrochloride, trans, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds like “3-Phenoxycyclobutanamine hydrochloride, trans, trans” typically consist of specific atoms arranged in a particular structure. The “trans, trans” likely refers to the geometric isomerism of the compound, indicating the spatial arrangement of the functional groups .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It’s determined by the type of atoms involved, the number of these atoms, and how they’re bonded together. The “trans, trans” in the name of your compound suggests it may have geometric isomerism, which is a form of stereoisomerism .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The types of reactions it undergoes would depend on its molecular structure and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
Physical properties might include things like melting point, boiling point, and solubility. Chemical properties could include reactivity with other substances or stability under various conditions .科学的研究の応用
Polyphenolic Compounds in Disease Management
Hydroxycinnamic acid derivatives, including various phenolic compounds, have demonstrated potential therapeutic benefits in managing lipid metabolism and obesity. These compounds exhibit potent antioxidant and anti-inflammatory properties, which contribute to their therapeutic effects in experimental diabetes and hyperlipidemia. Furthermore, they have shown promise in treating obesity-related health complications by inhibiting macrophage infiltration and reducing proinflammatory adipokines in adipose tissues (Alam et al., 2016).
Role in Food and Wine Chemistry
Phenolic compounds, including hydroxycinnamic acids, play a significant role in the chemistry of foods and wines. For instance, in white wines, levels of trans- and cis-hydroxycinnamic acids along with flavonoids and benzoic acids are crucial for the wine's character. These compounds undergo changes during vinification, affecting the wine's final phenolic profile and, consequently, its taste, aroma, and color stability (Betes-Saura et al., 1996).
Environmental Remediation
Certain hydroxycinnamic acids and their derivatives have been explored for their utility in environmental remediation. For example, magnetic room temperature ionic liquids containing hydrophobic phenolic compounds have been synthesized and investigated for their efficiency in extracting phenolic contaminants from aqueous solutions. This innovative approach demonstrates the potential of phenolic compounds in cleaning up environmental pollutants (Deng et al., 2011).
Food Industry Applications
The antioxidant properties of hydroxycinnamic acids, such as ferulic acid, make them valuable in the food industry for extending the shelf life of food products. These compounds can act as natural preservatives, reducing the need for synthetic additives and contributing to the health benefits of food products (Ou & Kwok, 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenoxycyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQRSWFGPZVDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955474-54-0 |
Source


|
| Record name | (1R,3R)-3-phenoxycyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)
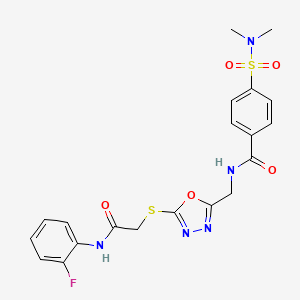
![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)
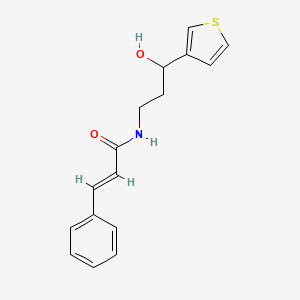
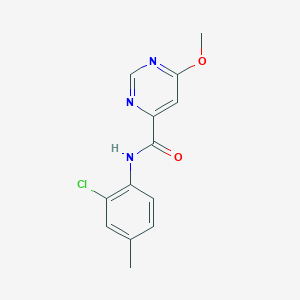
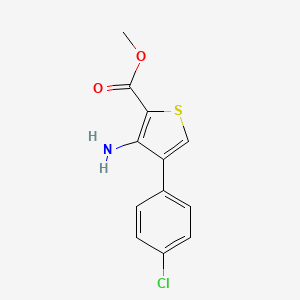
![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)
![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)

